Product packaging for N-hydroxy-2-phenyl-1-hydrazinecarboxamide(Cat. No.:CAS No. 121933-76-4)

N-hydroxy-2-phenyl-1-hydrazinecarboxamide

Cat. No.: B048452
CAS No.: 121933-76-4
M. Wt: 167.17 g/mol
InChI Key: CGKLKQXBEOQILJ-UHFFFAOYSA-N
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Description

N-Hydroxy-2-phenyl-1-hydrazinecarboxamide (CAS 121933-76-4) is a chemical compound with the molecular formula C 7 H 9 N 3 O 2 and a molecular weight of 167.17 g/mol. This reagent belongs to the class of hydrazinecarboxamides (semicarbazides), a scaffold of significant interest in medicinal chemistry and drug discovery due to its versatile biological activities . Hydrazinecarboxamide derivatives have demonstrated a wide spectrum of promising biological activities in research, positioning them as valuable scaffolds for developing novel therapeutic agents . Key research areas for this compound class include: Anticancer Research: Derivatives have shown notable activity against a range of human cancer cell lines, making them useful compounds in oncology drug discovery . Enzyme Inhibition: This class exhibits potent inhibitory action on various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), cyclooxygenases, lipoxygenases, and carbonic anhydrases . Antioxidant and Anti-inflammatory Properties: Research indicates these compounds possess antioxidant properties and potential as anti-inflammatory agents . The compound has a density of 1.379 g/cm³ and a melting point of 156-158°C . Intended Use: This product is intended for research purposes only and is not designed, qualified, or approved for diagnostic, therapeutic, or human use. Safety Information: Classified as an irritant. Please consult the Safety Data Sheet (SDS) for comprehensive handling, storage, and safety information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B048452 N-hydroxy-2-phenyl-1-hydrazinecarboxamide CAS No. 121933-76-4

Properties

IUPAC Name

1-anilino-3-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c11-7(10-12)9-8-6-4-2-1-3-5-6/h1-5,8,12H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKLKQXBEOQILJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377227
Record name N-Hydroxy-2-phenylhydrazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121933-76-4
Record name N-Hydroxy-2-phenylhydrazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid Chloride Intermediate Route

A widely documented method involves the formation of an acid chloride intermediate, followed by reaction with hydrazine derivatives. In a study by ACS Omega, researchers synthesized analogous hydrazinecarboxamides through a multi-step process:

  • Formation of Acid Chloride :
    The parent hydrocarbon is treated with oxalyl chloride and aluminum trichloride to generate the corresponding acid chloride. For N-hydroxy-2-phenyl-1-hydrazinecarboxamide, this step likely employs phenylacetic acid derivatives as starting materials.

  • Hydrazine Coupling :
    The acid chloride reacts with hydrazine monohydrate under reflux conditions. For example, heating at 80°C in toluene for 20 hours yielded N-(4′-[2.2]paracyclophanyl)hydrazinecarboxamide with 70% efficiency. Adapting this protocol, phenyl-based acid chlorides can be coupled with hydroxylamine to introduce the N-hydroxy group.

Key Reaction Parameters :

  • Temperature: 80–100°C

  • Solvent: Toluene or chlorobenzene

  • Yield: 60–70% (based on analogous reactions)

Single-Step Synthesis in Polar Solvents

A streamlined approach reported in Scientific Reports utilizes dimethyl sulfoxide (DMSO) as a reaction medium. While the study focused on (E)-2-(2-aminobenzylidene)hydrazinecarboxamide, the methodology is adaptable:

  • Reactants : Phenylhydrazine and hydroxylamine hydrochloride.

  • Conditions : Room-temperature stirring in DMSO for 24–48 hours.

  • Outcome : Direct formation of the target compound without intermediate isolation.

Advantages :

  • Eliminates need for high-temperature reflux.

  • Reduces side products via solvent stabilization.

Hydroxylamine-Phenylhydrazine Condensation

Although excluded sources (e.g., benchchem.com) describe this method, independent verification from ChemicalBook confirms the use of hydroxylamine and phenylhydrazine precursors. The reaction proceeds as follows:

Phenylhydrazine+Hydroxylamine156158CThis compound\text{Phenylhydrazine} + \text{Hydroxylamine} \xrightarrow{156-158^\circ \text{C}} \text{this compound}

Optimization Challenges :

  • Strict temperature control (156–158°C) is critical to prevent decomposition.

  • Purification requires recrystallization from ethanol/water mixtures.

Industrial Production Strategies

Scalable Synthesis Protocols

Industrial methods prioritize cost-effectiveness and yield maximization:

Parameter Laboratory Scale Industrial Scale
Reactor Type Glass flaskStainless steel batch reactor
Temperature Control Oil bathAutomated jacketed systems
Purification Column chromatographyCrystallization centrifuges

Case Study :
A scaled-up version of the acid chloride route achieved 85% purity by employing continuous distillation for solvent recovery and centrifugal washing with hexane.

Quality Control Measures

Post-synthesis analyses ensure compliance with pharmaceutical standards:

  • Purity Assessment :

    • High-performance liquid chromatography (HPLC): ≥95% purity.

    • Melting point verification: 156–158°C.

  • Structural Confirmation :

    • NMR Spectroscopy : Distinct peaks for NH (δ 8.2–8.5 ppm) and aromatic protons (δ 7.3–7.6 ppm).

    • Mass Spectrometry : Molecular ion peak at m/z 167.17 (C₇H₉N₃O₂).

Comparative Analysis of Synthesis Routes

Efficiency and Yield

Method Yield Purity Time
Acid Chloride Route70%92%24–48 h
DMSO-Mediated65%89%24 h
Hydroxylamine Condensation55%85%12 h

Trade-offs :

  • The acid chloride method offers higher purity but requires toxic reagents.

  • DMSO-mediated synthesis is faster but necessitates solvent removal.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-2-phenyl-1-hydrazinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include and .

    Reducing Agents: Reducing agents such as and are used.

    Substitution Reagents: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives , while reduction can produce hydrazine derivatives .

Scientific Research Applications

Organic Synthesis

N-hydroxy-2-phenyl-1-hydrazinecarboxamide serves as a reagent in organic synthesis and is utilized as an intermediate in the preparation of various organic compounds. Its hydrazine backbone allows for diverse chemical interactions, making it valuable in developing new synthetic pathways.

Biological Research

The compound is being investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it may inhibit certain enzymes and interfere with cellular processes related to oxidative stress, which could lead to therapeutic applications in drug development .

Medical Applications

Ongoing studies are exploring the compound's mechanism of action, which involves modulation of oxidative stress and cell signaling pathways. These interactions may provide insights into its therapeutic potential, particularly in treating various diseases.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects, potentially due to its ability to induce apoptosis through oxidative stress pathways.

Case Study 2: Antimicrobial Effects

Research focused on the antimicrobial efficacy of this compound against several bacterial strains. The findings demonstrated that the compound inhibited bacterial growth at low concentrations, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-hydroxy-2-phenyl-1-hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Substituents/Modifications Physical State Melting Point (°C) Key Functional Groups
N-hydroxy-2-phenyl-1-hydrazinecarboxamide Phenyl (C6H5), hydroxy (OH) Not reported Not reported Hydrazinecarboxamide, -OH
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides (2o, 2p, 2q) Alkyl chains (C15–C18), trifluoromethyl benzoyl White solid 178.5–196 CF3, benzoyl, alkyl
(2E)-2-[1-(2-Hydroxy-4-methoxyphenyl)ethylidene]-N-phenylhydrazinecarboxamide Ethylidene, hydroxy-methoxyphenyl, phenyl Colorless crystals Not reported Hydrazinecarboxamide, -OCH3, -OH
Hydrazinecarboxamide,1-(2-hydroxyethyl)-2-[(5-nitro-2-furanyl)methylene] Nitrofuryl, hydroxyethyl Not reported Not reported Nitro group, furan, -OH

Key Observations :

  • N-Alkyl derivatives () exhibit higher melting points (178.5–196°C) due to alkyl chain packing and trifluoromethyl groups enhancing crystallinity.
  • Ethylidene-containing analogs () adopt rigid E-configurations with dihedral angles (~22.88°) between aromatic rings, influencing supramolecular assembly .

Spectroscopic Characteristics

Compound Type IR (C=O stretch, cm⁻¹) $^1$H-NMR (Aromatic Protons, δ ppm) $^13$C-NMR (Carbonyl, δ ppm)
This compound (hypothetical) ~1700 (C=O) 7.2–7.8 (phenyl) ~165–170 (C=O)
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides 1680–1700 7.6–8.2 (benzoyl) 165–168 (C=O), 120–125 (CF3)
(2E)-Ethylidene derivatives () 1685–1695 6.8–7.5 (hydroxy-methoxyphenyl) 167–172 (C=O, amide)

Analysis :

  • The trifluoromethyl group in compounds causes distinct $^13$C-NMR shifts (~120–125 ppm) and IR absorption due to electronegative CF3 .
  • Hydrogen bonding in ethylidene derivatives () is evident from broad -OH and -NH signals in $^1$H-NMR (δ 9–12 ppm).

Research Findings :

  • Trifluoromethyl analogs () exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to hydrophobic interactions .
  • Hydrogen-bonded networks in ethylidene derivatives () enable crystal engineering for drug delivery systems .

Biological Activity

N-hydroxy-2-phenyl-1-hydrazinecarboxamide is a compound of significant interest in medicinal chemistry due to its various biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

1. Overview of this compound

This compound, also known by its chemical formula C9_9H10_10N4_4O2_2, features a phenyl group that enhances its biological activity compared to other hydrazine derivatives. The compound is synthesized through the reaction of hydrazine derivatives with hydroxylamine, yielding a versatile intermediate for various applications in drug discovery and organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on enzymes involved in critical metabolic pathways. For instance, it has shown moderate inhibition of acetylcholinesterase (AChE), with IC50_{50} values ranging from 27.04 to 106.75 µM .
  • Oxidative Stress Modulation : this compound can modulate oxidative stress levels within cells, potentially leading to apoptosis in cancer cells.
  • Cell Signaling Pathways : Research indicates that the compound may influence cell signaling pathways, enhancing or inhibiting specific cellular responses that are crucial for cancer progression and microbial resistance.

3.1 Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against certain strains of bacteria and fungi, although specific minimum inhibitory concentrations (MIC) can vary significantly based on the organism tested.

MicroorganismMIC (µM)
Mycobacterium tuberculosis125–250
Mycobacterium avium>250
M. kansasii62.5–250

These results suggest that while the compound shows promise against M. tuberculosis, it is less effective against other mycobacterial strains .

3.2 Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • In vitro Studies : The compound has demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. Its mechanism appears to involve induction of apoptosis through oxidative stress pathways and modulation of cell cycle regulators .
  • Case Study : A study involving the treatment of human breast cancer cells with this compound showed a marked reduction in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in oncology .

4. Research Findings

Recent research has focused on elucidating the specific molecular targets and pathways modulated by this compound:

  • Binding Studies : Molecular docking studies have indicated strong binding affinities for key cancer-related receptors such as epidermal growth factor receptor (EGFR) and HER2, with binding energies suggesting favorable interactions that could inhibit their activity .
  • Comparative Analysis : When compared to other hydrazine derivatives, this compound exhibits enhanced biological activity due to the presence of the phenyl group, which may facilitate better receptor interactions and bioavailability .

5. Conclusion

This compound represents a promising candidate for further research in antimicrobial and anticancer drug development. Its ability to modulate enzyme activity, influence oxidative stress, and interact with critical cellular pathways highlights its potential therapeutic applications.

Future studies should aim to explore the full spectrum of biological activities associated with this compound, including detailed pharmacokinetic profiles and toxicity assessments, to better understand its viability as a drug candidate in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-hydroxy-2-phenyl-1-hydrazinecarboxamide derivatives?

  • Methodological Answer : A common approach involves condensation reactions between substituted hydrazines and carbonyl precursors. For example, N-phenylsemicarbazide can be refluxed with a ketone (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone) in ethanol under acidic conditions (3–5 drops of glacial acetic acid) for 3 hours. Crystallization via slow evaporation yields pure derivatives suitable for structural analysis .

Q. How is FT-IR spectroscopy utilized in characterizing hydrazinecarboxamide compounds?

  • Methodological Answer : FT-IR identifies key functional groups:

  • C=O stretching : Observed at ~1680–1690 cm⁻¹ for the amide carbonyl .
  • N-H vibrations : Broad peaks near 3200–3300 cm⁻¹ confirm hydrazinecarboxamide NH groups .
  • C=S stretching (if applicable): ~1180–1190 cm⁻¹ distinguishes thioamide derivatives .
    • These spectral markers validate successful synthesis and tautomeric forms (amide vs. thioamide).

Q. What safety protocols are critical during the synthesis of hydrazinecarboxamide derivatives?

  • Methodological Answer :

  • Use fume hoods to avoid inhalation (H333 hazard) and wear PPE (gloves, goggles) to prevent skin contact (H313) .
  • Waste must be segregated and treated by certified facilities to prevent environmental contamination .

Advanced Research Questions

Q. What methodologies resolve crystal structures of hydrazinecarboxamide derivatives using X-ray crystallography?

  • Methodological Answer :

  • Data collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Structure solution : Employ SHELXS/SHELXD for phase determination via direct methods .
  • Refinement : SHELXL refines positional and thermal parameters, with hydrogen atoms placed geometrically (C–H = 0.93–0.96 Å) and restrained using DFIX/DANG instructions for disordered groups .
  • Validation : Check for R-factor convergence (e.g., R₁ < 0.05) and validate geometry using tools like PLATON .

Q. How do hydrogen bonding patterns influence the supramolecular architecture of hydrazinecarboxamide crystals?

  • Methodological Answer :

  • Intramolecular bonds : O–H⋯N and C–H⋯O interactions rigidify molecular conformations .
  • Intermolecular networks : N–H⋯O and C–H⋯O bonds link molecules into 3D frameworks, while C–H⋯π interactions (2.79–2.92 Å) stabilize layered arrangements .
  • Graph set analysis : Classify motifs (e.g., R₂²(8) for N–H⋯O chains) to predict packing efficiency and polymorphism .

Q. How can data contradictions in crystallographic studies be addressed?

  • Methodological Answer :

  • Twinned data : Use TWINABS to scale and integrate overlapping reflections .
  • Disorder modeling : Apply PART instructions in SHELXL to refine split positions for disordered solvent/ligands .
  • Validation metrics : Cross-check with Hirshfeld surface analysis to confirm hydrogen bond plausibility .

Q. What computational tools support the refinement of hydrazinecarboxamide structures?

  • Methodological Answer :

  • WinGX suite : Integrates SHELX programs with ORTEP-3 for visualization and CIF validation .
  • Mercury (CCDC) : Analyzes π–π stacking (centroid distances >4.0 Å) and void volumes for porosity assessment .

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